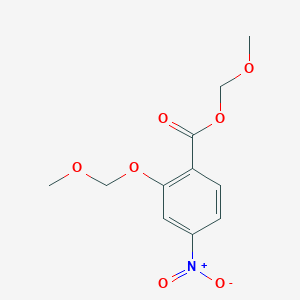
Methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate is an organic compound that features a methoxymethyl ether group and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate typically involves the protection of hydroxyl groups using methoxymethyl (MOM) ethers. The process often starts with the reaction of 4-nitrobenzoic acid with methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The methoxymethyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in multi-step organic syntheses.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate involves its interaction with various molecular targets. The methoxymethyl ether group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(methoxymethyl)-: Similar in structure but lacks the nitro group, affecting its reactivity and applications.
Methoxymethyl ethers: Commonly used as protecting groups in organic synthesis.
Uniqueness
Methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate is unique due to the presence of both methoxymethyl ether and nitrobenzoate ester groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
919122-20-6 |
|---|---|
Molecular Formula |
C11H13NO7 |
Molecular Weight |
271.22 g/mol |
IUPAC Name |
methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate |
InChI |
InChI=1S/C11H13NO7/c1-16-6-18-10-5-8(12(14)15)3-4-9(10)11(13)19-7-17-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
YNWPMNMJADEUGX-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















